2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide
CAS No.:
Cat. No.: VC16282711
Molecular Formula: C20H19ClN4O4S
Molecular Weight: 446.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN4O4S |
|---|---|
| Molecular Weight | 446.9 g/mol |
| IUPAC Name | 2-(2-chlorophenoxy)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
| Standard InChI | InChI=1S/C20H19ClN4O4S/c1-13-11-19(23-14(2)22-13)25-30(27,28)16-9-7-15(8-10-16)24-20(26)12-29-18-6-4-3-5-17(18)21/h3-11H,12H2,1-2H3,(H,24,26)(H,22,23,25) |
| Standard InChI Key | XWBYUASDEIDPTO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl |
Introduction
2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide is a complex organic compound with significant interest in medicinal chemistry. Its molecular formula is C₂₀H₁₉ClN₄O₄S, and it has a molecular weight of 433.90 g/mol. This compound belongs to the class of sulfamoyl-containing compounds, which are known for their diverse biological activities, including antibacterial and anticancer properties.
Synthesis Steps:
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Starting Materials: The synthesis begins with appropriate starting materials, often involving chlorophenol derivatives and sulfamoyl precursors.
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Coupling Reactions: These materials undergo coupling reactions to form the core structure.
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Purification: Final purification steps involve techniques like chromatography to isolate the pure compound.
Biological Activities and Potential Applications
Compounds with similar structures to 2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide have shown potent biological activities, including antibacterial and anticancer effects. These activities are primarily due to the inhibition of specific enzymes or pathways within target cells.
Potential Applications:
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Antibacterial Agents: The sulfamoyl group is known for its role in sulfonamides, which are used as antibacterial agents .
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Anticancer Agents: Modifications in the chemical structure can enhance anticancer properties by targeting specific cellular pathways.
Characterization Techniques
The structure of 2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide is confirmed using advanced characterization techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
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Mass Spectrometry (MS): Helps in confirming the molecular weight and formula.
Biological Activities:
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